molecular formula C20H22ClNO4 B269296 2-(4-chloro-2-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(4-chloro-2-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Katalognummer B269296
Molekulargewicht: 375.8 g/mol
InChI-Schlüssel: DJAWKJGZKMNDMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chloro-2-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in cancer cell growth and proliferation.

Wirkmechanismus

TAK-659 works by inhibiting the activity of specific kinases that are involved in cancer cell growth and proliferation. One of the main targets of TAK-659 is BTK, a kinase that plays a crucial role in the signaling pathways that regulate the survival and proliferation of cancer cells. By blocking the activity of BTK, TAK-659 can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its inhibitory effects on specific kinases, TAK-659 has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit angiogenesis (the formation of new blood vessels that supply tumors with nutrients). TAK-659 has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of TAK-659 is its potency and selectivity for specific kinases that are involved in cancer cell growth and proliferation. This makes it a promising candidate for the development of targeted cancer therapies. However, like all experimental drugs, TAK-659 has some limitations. One of the main challenges in developing TAK-659 as a cancer treatment is the need to optimize its pharmacokinetic properties, such as its bioavailability and half-life, to ensure that it can be safely and effectively administered to patients.

Zukünftige Richtungen

There are several potential future directions for the development of TAK-659 as a cancer treatment. One possibility is to explore its efficacy in combination with other cancer treatments, such as immunotherapy or targeted therapy. Another direction is to investigate its potential for use in the treatment of specific cancer types, such as leukemia or lymphoma. Finally, further research is needed to optimize the pharmacokinetic properties of TAK-659 and to develop effective dosing regimens for clinical use.

Synthesemethoden

The synthesis of TAK-659 involves several steps, starting with the reaction of 4-chloro-2-methylphenol with 2-chloroacetyl chloride to form 2-(4-chloro-2-methylphenoxy)acetophenone. This intermediate is then reacted with 3-(tetrahydro-2-furanylmethoxy)aniline in the presence of a base to produce the final product, TAK-659.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied in preclinical models of cancer, including both in vitro and in vivo experiments. These studies have demonstrated that TAK-659 is a potent inhibitor of several kinases that are known to be involved in cancer cell growth and survival, including BTK, FLT3, and AKT. TAK-659 has shown efficacy against a variety of cancer types, including leukemia, lymphoma, and solid tumors.

Eigenschaften

Produktname

2-(4-chloro-2-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Molekularformel

C20H22ClNO4

Molekulargewicht

375.8 g/mol

IUPAC-Name

2-(4-chloro-2-methylphenoxy)-N-[3-(oxolan-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C20H22ClNO4/c1-14-10-15(21)7-8-19(14)26-13-20(23)22-16-4-2-5-17(11-16)25-12-18-6-3-9-24-18/h2,4-5,7-8,10-11,18H,3,6,9,12-13H2,1H3,(H,22,23)

InChI-Schlüssel

DJAWKJGZKMNDMC-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=CC=C2)OCC3CCCO3

Kanonische SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=CC=C2)OCC3CCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.